REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:20]([O:22]C)=[O:21])[C:9]=1[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1>CO.O>[CH3:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:20]([OH:22])=[O:21])[C:9]=1[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:18])([F:19])[F:17])=[CH:12][CH:11]=1 |f:0.1|
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Name
|
|
Quantity
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260 mL
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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183 g
|
Type
|
reactant
|
Smiles
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CC=1C=CC=C(C1C1=CC=C(C=C1)C(F)(F)F)C(=O)OC
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Name
|
|
Quantity
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1200 mL
|
Type
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solvent
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Smiles
|
CO
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Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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under gentle reflux for 2.5 hours
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Duration
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2.5 h
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Type
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CUSTOM
|
Details
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The reaction mixture is evaporated under reduced pressure (110-120 mbar/40° C.) to a suspension of about 750 mL which
|
Type
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FILTRATION
|
Details
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is filtered through the filter agent Celite® 521
|
Type
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WASH
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Details
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the filter cake is washed sequentially with 250 mL of water and 250 mL of heptane
|
Type
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CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
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Details
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the aqueous layer is washed with 250 mL of heptane
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
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EXTRACTION
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Details
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The ethyl acetate extract
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Type
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WASH
|
Details
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is washed with water
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Type
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FILTRATION
|
Details
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filtered through the filter agent Celite® 521
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Type
|
CUSTOM
|
Details
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The ethyl acetate solution (ca. 1000 mL) is evaporated under reduced pressure (110-120 mbar/40° C.) to a volume of 600 mL to which
|
Type
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ADDITION
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Details
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is added heptane (3125 mL)
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Type
|
TEMPERATURE
|
Details
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The suspension is then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux until a clear solution
|
Type
|
CUSTOM
|
Details
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is obtained
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the resulting solid is filtered off
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Name
|
|
Type
|
product
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Smiles
|
CC=1C=CC=C(C1C1=CC=C(C=C1)C(F)(F)F)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |